molecular formula C10H10N6O2 B4136977 N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B4136977
M. Wt: 246.23 g/mol
InChI Key: ICRKHNZBRJUJBU-UHFFFAOYSA-N
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Description

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-methyl-2-pyridinylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(6-methyl-2-pyridinyl)-4,6-diaminopyrimidine.

Scientific Research Applications

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrimidine rings can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide

Uniqueness

N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of both a nitro group and a pyridine ring. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-N-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-6-3-2-4-7(14-6)15-10-8(16(17)18)9(11)12-5-13-10/h2-5H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRKHNZBRJUJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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